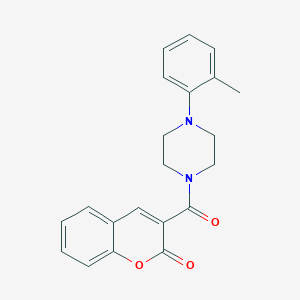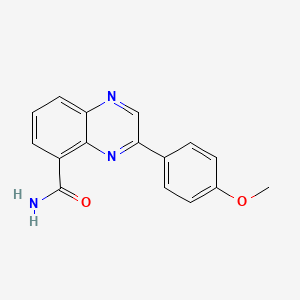
3-(4-Methoxyphenyl)quinoxaline-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)quinoxaline-5-carboxamide: is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and pharmaceutical applications . This particular compound features a quinoxaline core substituted with a 4-methoxyphenyl group and a carboxamide group at the 5-position, which contributes to its unique chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-methoxyphenyl)quinoxaline-5-carboxamide typically involves the following steps :
Starting Material: The synthesis begins with commercially available 2,3-diaminobenzoic acid.
Cyclization: The 2,3-diaminobenzoic acid undergoes cyclization with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the quinoxaline ring.
Carboxamide Formation: The resulting quinoxaline derivative is then reacted with an appropriate carboxylating agent to introduce the carboxamide group at the 5-position.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to dihydroquinoxaline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science: It is explored for its potential in organic electronics and photonics.
Biology and Medicine:
Antibacterial Activity: The compound exhibits significant antibacterial activity against various bacterial strains, making it a potential candidate for antibiotic development.
Anticancer Activity: It has shown promise in inhibiting the growth of certain cancer cell lines, indicating its potential as an anticancer agent.
Industry:
Pharmaceuticals: The compound is used in the development of new drugs due to its diverse biological activities.
Agriculture: It may be explored for use in agrochemicals to protect crops from bacterial infections.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)quinoxaline-5-carboxamide involves its interaction with specific molecular targets and pathways :
Antibacterial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential bacterial enzymes, leading to bacterial cell death.
Anticancer Activity: It interferes with cell cycle progression and induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds:
- 2,3-Dihydroxyquinoxaline-5-carboxamide
- 2,3-Dimethoxyquinoxaline-5-carboxamide
- 3-Amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide
Comparison:
- Unique Substituents: The presence of the 4-methoxyphenyl group and the carboxamide group at the 5-position distinguishes 3-(4-methoxyphenyl)quinoxaline-5-carboxamide from other quinoxaline derivatives .
- Biological Activity: The specific substituents contribute to its enhanced antibacterial and anticancer activities compared to other similar compounds .
特性
分子式 |
C16H13N3O2 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)quinoxaline-5-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-21-11-7-5-10(6-8-11)14-9-18-13-4-2-3-12(16(17)20)15(13)19-14/h2-9H,1H3,(H2,17,20) |
InChIキー |
XLKSSLKAULIQEE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine](/img/structure/B10842383.png)
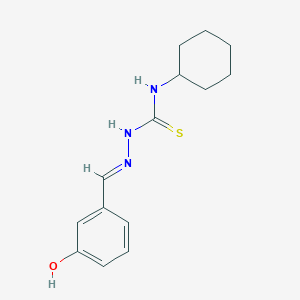

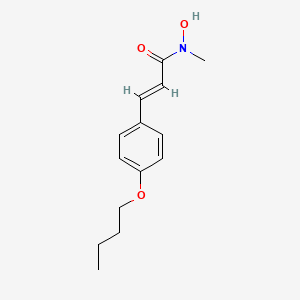
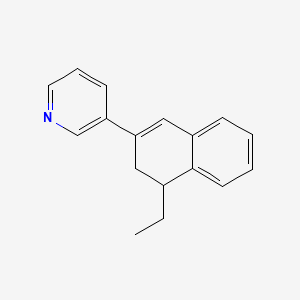
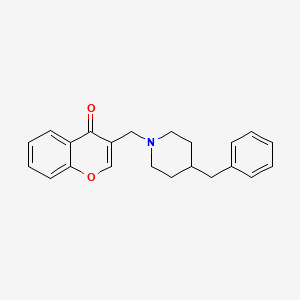
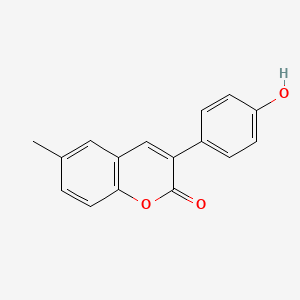
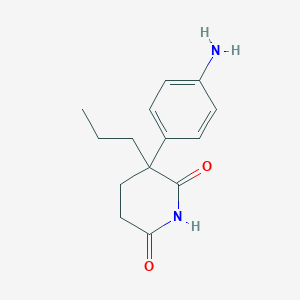
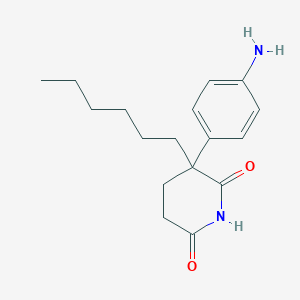
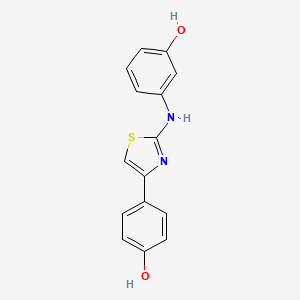
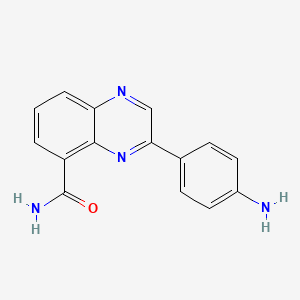

![3-[(4-Methoxyphenyl)methoxy]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B10842458.png)
